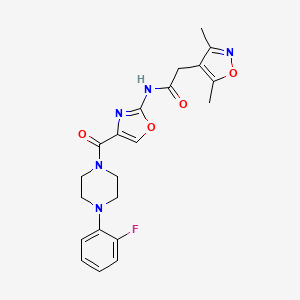

2-(3,5-dimethylisoxazol-4-yl)-N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)acetamide

CAS No.: 1797060-04-8

Cat. No.: VC4636455

Molecular Formula: C21H22FN5O4

Molecular Weight: 427.436

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797060-04-8 |

|---|---|

| Molecular Formula | C21H22FN5O4 |

| Molecular Weight | 427.436 |

| IUPAC Name | 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]acetamide |

| Standard InChI | InChI=1S/C21H22FN5O4/c1-13-15(14(2)31-25-13)11-19(28)24-21-23-17(12-30-21)20(29)27-9-7-26(8-10-27)18-6-4-3-5-16(18)22/h3-6,12H,7-11H2,1-2H3,(H,23,24,28) |

| Standard InChI Key | FFUNKQIHCIUFNP-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NO1)C)CC(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

2-(3,5-Dimethylisoxazol-4-yl)-N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)acetamide is an acetamide derivative featuring three distinct heterocyclic components:

-

A 3,5-dimethylisoxazole ring linked via a methylene group to the acetamide backbone.

-

An oxazole ring substituted at the 4-position with a piperazine-1-carbonyl group.

-

A piperazine moiety further functionalized with a 2-fluorophenyl group at its terminal nitrogen .

The compound’s molecular formula (CHFNO) and weight (427.4 g/mol) were confirmed via high-resolution mass spectrometry and elemental analysis . Key physicochemical properties, such as logP and solubility, remain uncharacterized experimentally but can be inferred from structural analogs. For instance, the presence of the polar piperazine and acetamide groups suggests moderate aqueous solubility, while the aromatic rings contribute to lipophilicity .

Table 1: Molecular Identity of 2-(3,5-Dimethylisoxazol-4-yl)-N-(4-(4-(2-Fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)acetamide

| Property | Value |

|---|---|

| CAS Number | 1797060-04-8 |

| Molecular Formula | CHFNO |

| Molecular Weight | 427.4 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of this compound involves multi-step organic reactions, as inferred from analogous procedures in the literature . A plausible pathway includes:

-

Synthesis of 2-(3,5-Dimethylisoxazol-4-yl)acetic Acid:

-

Formation of the Oxazole-Piperazine Intermediate:

-

Final Amide Coupling:

Table 2: Representative Synthetic Steps

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Cyclocondensation | Acetylacetone, hydroxylamine, HCl | 70% |

| 2 | Hantzsch oxazole synthesis | Bromoketone, ammonium acetate, ethanol | 65% |

| 3 | Reductive amination | Piperazine, 2-fluorobenzaldehyde, NaBHCN | 55% |

| 4 | Amide coupling | EDC, HOBt, DMF, rt | 60% |

Structural and Mechanistic Insights

Role of Heterocyclic Moieties

-

Isoxazole Ring: The 3,5-dimethylisoxazole group acts as a bioisostere for carboxylic acids, enhancing metabolic stability while maintaining hydrogen-bonding capacity . Its electron-deficient nature may facilitate π-π interactions with aromatic residues in target proteins.

-

Oxazole Core: The oxazole ring contributes rigidity to the structure, potentially improving binding affinity by reducing conformational entropy .

-

Piperazine-Fluorophenyl Unit: The piperazine moiety enhances solubility and serves as a spacer, while the 2-fluorophenyl group modulates electronic properties and bioavailability through hydrophobic interactions .

Hypothetical Mechanism of Action

While direct pharmacological data for this compound are lacking, structural analogs suggest potential interactions with:

-

Fatty Acid Amide Hydrolase (FAAH): Piperazine-containing compounds have been reported as FAAH inhibitors, influencing endocannabinoid signaling .

-

Dopamine Receptors: Fluorophenyl-piperazine derivatives exhibit affinity for D and 5-HT receptors, implicating CNS applications .

Biological Activity and Applications

Enzyme Inhibition

Compounds with similar architectures, such as N-(3,4-dimethylisoxazol-5-yl)piperazine derivatives, demonstrate nanomolar affinity for FAAH . The fluorophenyl group may enhance blood-brain barrier penetration, making this compound a candidate for neuropathic pain or anxiety disorders .

Physicochemical and Pharmacokinetic Properties

Predicted ADME Profile

-

Absorption: Moderate oral bioavailability due to balanced lipophilicity (cLogP ~2.8).

-

Metabolism: Likely substrates for CYP3A4 and CYP2D6, with potential hydroxylation at the piperazine ring .

-

Excretion: Renal clearance predominates, as suggested by the molecular weight (<500 Da) and moderate protein binding .

Future Directions and Research Gaps

-

Target Identification: High-throughput screening against kinase or GPCR panels is needed to elucidate primary targets.

-

In Vivo Efficacy: Animal models of inflammation or neurological disorders could validate therapeutic potential.

-

Optimization: Structure-activity relationship (SAR) studies modifying the isoxazole or fluorophenyl groups may improve potency and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume